![molecular formula C18H16F3NO4S B6412833 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% CAS No. 1261916-29-3](/img/structure/B6412833.png)
3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%
Overview
Description
3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid (3-PSTFB) is an organic compound which has a wide range of applications in scientific research. It is a synthetic compound with a molecular formula of C12H9F3NO3S. This compound has a melting point of 124-126°C, and it is a colorless solid that is insoluble in water. 3-PSTFB is widely used as a reagent for chemical synthesis, as a pharmaceutical intermediate, and as a biochemical probe for the study of various biological processes.
Mechanism of Action
The mechanism of action of 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed to interact with proteins and other molecules in a variety of ways. For example, it is thought to interact with proteins through hydrogen bonding and hydrophobic interactions. In addition, 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is known to interact with the active sites of enzymes, which can affect their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% are not fully understood. However, it has been shown to interact with a variety of proteins and enzymes, and it has been suggested that it may have an effect on a number of biological processes. For example, it has been shown to inhibit the activity of certain G-protein coupled receptors, and it has been suggested that it may have a role in the regulation of cell signaling pathways. In addition, it has been suggested that 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% may have an effect on the transcription and translation of genes, and it may also have an effect on the metabolism of certain molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its low cost, its high purity, and its availability in a variety of forms. In addition, it is relatively easy to synthesize and it is stable under a wide range of conditions. However, there are some limitations to using 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. In addition, its effects on proteins and enzymes can vary depending on the concentration and the conditions used.
Future Directions
The future directions for research involving 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% are numerous. For example, further research is needed to understand the mechanism of action of this compound, as well as its effects on proteins and enzymes. In addition, further research is needed to understand the effects of 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% on gene expression and metabolism. Furthermore, further research is needed to understand the effects of 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% on the development and function of cells, tissues, and organs. Finally, further research is needed to understand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be achieved through a variety of methods. The most common method involves the reaction of 3-bromo-5-trifluoromethylbenzoic acid with pyrrolidine-2-thione in the presence of a base such as sodium bicarbonate or potassium carbonate. This reaction produces a sulfonated product, which can then be purified by recrystallization or chromatography.
Scientific Research Applications
3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various molecules, including pharmaceuticals and other compounds. It is also used as a biochemical probe for the study of various biological processes, such as protein-protein interactions and enzyme activities. In addition, 3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% has been used to study the structure and function of various proteins, such as G-protein coupled receptors, and to study the interactions between proteins and other molecules.
properties
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c19-18(20,21)15-9-13(8-14(10-15)17(23)24)12-4-3-5-16(11-12)27(25,26)22-6-1-2-7-22/h3-5,8-11H,1-2,6-7H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGWHTGREDRJBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692337 | |
Record name | 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid | |
CAS RN |
1261916-29-3 | |
Record name | 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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